molecular formula C6H8FN3 B1443190 (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine CAS No. 905587-29-3

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine

Cat. No.: B1443190
CAS No.: 905587-29-3
M. Wt: 141.15 g/mol
InChI Key: AHCHUPFJXHQIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a fluorinated pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine typically involves the fluorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 5-fluoropyrimidine with ethylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoropyrimidin-2-yl)methanamine
  • (5-Fluoropyrimidin-2-yl)methanol
  • (5-Fluoropyrimidin-2-yl)acetic acid

Uniqueness

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it a valuable compound for various research applications.

Biological Activity

(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine, a chiral amine, has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a fluorine atom, which is pivotal for its biological interactions. The compound exists in various forms, including its hydrochloride salt, which enhances solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Janus Kinase 2 (JAK2) : This compound acts as an inhibitor of JAK2, a key enzyme in the JAK/STAT signaling pathway. Inhibition of JAK2 leads to reduced cell proliferation and survival by disrupting downstream signaling pathways.
  • Interaction with Enzymes : The compound interacts with various enzymes, including amine transaminases, which facilitate its metabolic conversion and influence its pharmacological effects .
  • Binding Affinity : The presence of the fluorine atom in the pyrimidine ring enhances binding affinity to biological targets, potentially increasing the efficacy of the compound in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : It has been shown to inhibit cancer cell proliferation by interfering with nucleic acid synthesis. This is particularly relevant in the context of various cancer cell lines .
  • Antiviral Properties : The compound may target viral replication mechanisms, making it a candidate for antiviral therapies.
  • Neurotransmitter Modulation : Due to its amine functionality, it may influence neurotransmitter systems, suggesting potential applications in neuropharmacology .

Synthesis

The synthesis of this compound can be achieved through various methods, including biocatalysis using immobilized amine transaminase from Vibrio fluvialis (Vf-ATA). This method allows for efficient production with high enantiomeric excess (>99%) and improved reaction rates compared to traditional methods .

Synthesis Data Table

EntrySubstrate Concentration (mM)Residence Time (min)Temperature (°C)Conversion (%)
12052826
220102840
320152839
420302839
520103838
640102817

This table summarizes the conversion rates achieved during the synthesis process under varying conditions .

Case Studies

  • Antitumor Activity Study : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on several cancer cell lines. For instance, it showed IC50 values of approximately 1.9 µg/mL against HCT-116 cells and around 2.3 µg/mL against MCF-7 cells, indicating potent antitumor properties compared to standard chemotherapeutics like doxorubicin .
  • Antiviral Mechanism Investigation : A study explored the compound's ability to inhibit viral replication in cell cultures. Results indicated that it effectively reduced viral load in treated cells, supporting its potential as an antiviral agent.

Properties

IUPAC Name

(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHUPFJXHQIRC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A round-bottom flask containing 2-(1-azidoethyl)-5-fluoropyrimidine (Method 3, 0.60 g, 3.59 mmol) was charged with 10% Pd/C (0.191 g) and was evacuated and backfilled with H2 via a filled balloon. MeOH (10 ml) was added, and the mixture was allowed to stir at room temperature for 3 hours. The mixture was filtered through a plug of diatomaceous earth, which was subsequently washed well with MeOH. The filtrates were concentrated to give the title compound as a pale yellow oil (0.50 g, 99%). 1H NMR (CDCl3) δ 8.60 (s, 2H), 4.65 (br s 2H), 4.10 (m, 1H), 1.20 (d, 3H).
Name
2-(1-azidoethyl)-5-fluoropyrimidine
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.191 g
Type
catalyst
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of developing a continuous flow biotransformation process for the synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine?

A1: this compound is a key intermediate in the synthesis of AZD1480, a JAK2 kinase inhibitor. Traditional batch reactions for this chiral amine involve a two-step process. The research presented in the paper [] describes a novel approach using (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) immobilized on glyoxyl-agarose. This immobilization allows for the creation of a packed-bed reactor enabling continuous flow biotransformation. This method offers several advantages over the traditional batch process, including:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.